

A Preclinical Comparative Guide: iJak-381 vs. Tofacitinib in Asthma Models

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Compound of Interest		
Compound Name:	iJak-381	
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This guide provides a detailed comparison of the preclinical efficacy of two Janus kinase (JAK) inhibitors, **iJak-381** and tofacitinib, in murine and guinea pig models of asthma. The data presented is compiled from multiple studies to offer an objective overview of their performance, mechanisms of action, and experimental contexts.

At a Glance: Key Differences and Mechanisms of Action

iJak-381 is a novel, inhaled JAK inhibitor designed for lung-restricted activity, showing a preference for JAK1 inhibition.[1] This targeted delivery aims to maximize therapeutic effects within the airways while minimizing systemic exposure and associated side effects.[2][3] In contrast, tofacitinib is an orally administered pan-JAK inhibitor, meaning it targets multiple JAK enzymes, primarily JAK1 and JAK3, with less activity against JAK2.[1][4] This broader mechanism of action has been evaluated in various inflammatory conditions, including asthma models where it has demonstrated efficacy in reducing allergic airway inflammation.[1][5]

The fundamental mechanism for both inhibitors involves the blockade of the JAK-STAT signaling pathway, which is crucial for the downstream effects of numerous pro-inflammatory cytokines implicated in the pathophysiology of asthma, such as IL-4, IL-5, and IL-13.[1][6] By inhibiting JAKs, these compounds prevent the phosphorylation and activation of Signal





Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[7]

Quantitative Performance in Preclinical Asthma Models

The following tables summarize the quantitative data from various preclinical studies on **iJak-381** and tofacitinib. It is important to note that these findings are not from head-to-head comparative studies, and thus, experimental conditions may vary.

Table 1: In Vitro Kinase Inhibition Profile

Compound	Target	Inhibition (Ki, nM)	Selectivity Profile
iJak-381	JAK1	0.26[1]	More selective for JAK1 over JAK2, with less activity against JAK3 and Tyk2.[1]
JAK2	0.62[1]	_	
JAK3	20.8[1]	_	
Tyk2	3.15[1]		
Tofacitinib	JAK1	15.1 (IC50, nM)	Primarily inhibits JAK1 and JAK3, with lower affinity for JAK2.[4]
JAK2	77.4 (IC50, nM)		
JAK3	55 (IC50, nM)	_	

Table 2: Efficacy in Ovalbumin (OVA)-Induced Allergic Asthma Models



Compound	Animal Model	Administration Route & Dose	Key Findings
iJak-381	Murine	Inhaled (dry powder)	Suppressed lung inflammation.[2][8]
Guinea Pig	Inhaled (dry powder)	Blocked OVA-induced airway inflammation. [1]	
Tofacitinib	Murine	Subcutaneous (osmotic minipump), 1.5-15 mg/kg/day	Dose-dependently inhibited BAL levels of eosinophils, eotaxin, and IL-13.[1]
Murine	Oral gavage, 10.8 mg/kg (in combination with AIT)	Significantly suppressed total cell and eosinophil infiltration into the lung when combined with allergen-specific immunotherapy.[9]	

Table 3: Efficacy in House Dust Mite (HDM)-Induced Allergic Asthma Models



Compound	Animal Model	Administration Route & Dose	Key Findings
iJak-381	Murine	Inhaled (dry powder)	Blocked eosinophilic and neutrophilic airway inflammation. [1]
Tofacitinib	Murine	Oral, 15 mg/kg and 30 mg/kg b.i.d.	At 15 mg/kg, produced a 55 ± 11% reduction in lung eosinophilia. At 30 mg/kg, produced a 77 ± 7% reduction in lung eosinophilia when administered during sensitization and challenge.[10]
Murine	Nebulized	Significantly reduced HDM-induced airway eosinophilia and BAL protein levels.[1][11]	

Experimental Protocols Ovalbumin (OVA)-Induced Allergic Asthma Model (General Protocol)

A common method for inducing an allergic asthma phenotype in rodents involves sensitization and challenge with ovalbumin.

- Sensitization: Mice or guinea pigs are typically sensitized with an intraperitoneal injection of OVA emulsified in an adjuvant such as aluminum hydroxide (alum). This is often repeated one or more times over a period of two to three weeks to establish an allergic phenotype.
- Challenge: Following the sensitization period, animals are challenged with an aerosolized solution of OVA for a set duration, usually on multiple consecutive days.



- Treatment: **iJak-381** is administered via dry powder inhalation prior to the OVA challenge.[3] Tofacitinib has been administered via subcutaneous infusion, oral gavage, or nebulization at various time points relative to sensitization and challenge.[1][9][12]
- Endpoint Analysis: Twenty-four to forty-eight hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (total cells, eosinophils, neutrophils). Lung tissue may also be collected for histological analysis and cytokine profiling.

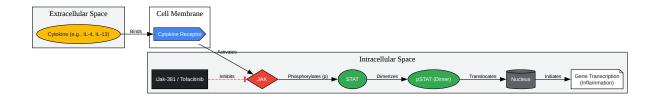
House Dust Mite (HDM)-Induced Allergic Asthma Model (General Protocol)

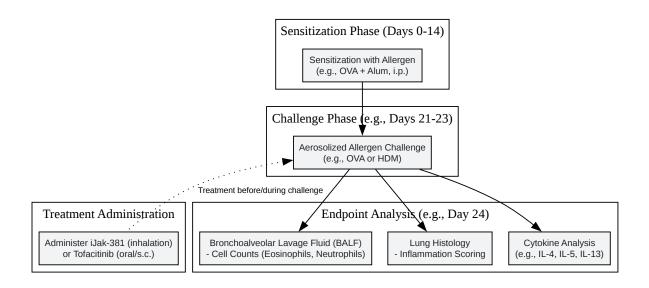
This model is considered more clinically relevant to human asthma.

- Sensitization and Challenge: Animals are repeatedly exposed to intranasal or intratracheal administration of HDM extract over a period of several weeks. This protocol induces both sensitization and airway inflammation.
- Treatment: Tofacitinib has been administered orally twice daily (b.i.d.) during the challenge phase or throughout both sensitization and challenge phases.[10] Inhaled tofacitinib has also been evaluated.[5]
- Endpoint Analysis: Similar to the OVA model, BALF is collected to quantify inflammatory cells, and lung tissue is analyzed for histopathology and cytokine levels. In some studies, lung STAT3 phosphorylation is measured as a marker of JAK inhibition.[10]

Visualizing the Mechanisms and Workflow JAK-STAT Signaling Pathway and Inhibition







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